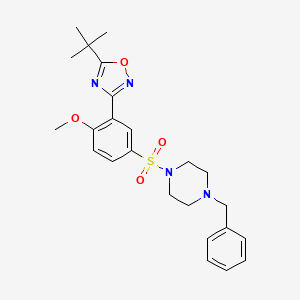
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CP-ENBA, is a novel synthetic compound that has gained significant attention in the field of scientific research. CP-ENBA is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
Mécanisme D'action
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline exerts its pharmacological effects through the activation of CB2 receptors, which are primarily expressed in immune cells. CB2 activation leads to the modulation of various signaling pathways involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and protect against neurotoxicity. This compound has also been shown to modulate the activity of various enzymes and transcription factors involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages as a research tool, including its potency and selectivity for CB2 receptors, its ability to modulate various signaling pathways, and its potential therapeutic applications. However, the compound also has some limitations, including its relatively complex synthesis method, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for research on N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Further research is also needed to determine the safety and efficacy of this compound in clinical settings.
Méthodes De Synthèse
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the formation of the oxadiazole ring followed by the coupling of the nitroaniline moiety with the cyclopentyl group. The final product is obtained through a purification process involving column chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-14-17-15(22-18-14)10-7-8-12(13(9-10)19(20)21)16-11-5-3-4-6-11/h7-9,11,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZWFCFWPFZKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)


